6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
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Description
“6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide” would require more specific information or computational analysis.Scientific Research Applications
Potential Inhibitor of SARS-CoV-2 Proteases
This compound has been synthesized as a potential inhibitor of SARS-CoV-2 proteases . The SARS-CoV-2 main protease (Mpro) enzyme plays a vital role in viral replication. The inhibition of Mpro enzyme can be an effective strategy for developing new COVID-19 drugs .
Drug-likeness and Pharmacophore Modeling
The compound was subjected to in silico analysis, including Lipinski’s rule and ADMET prediction, in addition to pharmacophore modeling . This helps in understanding the drug-likeness of the compound and its potential pharmacological activity.
Molecular Docking Studies
Molecular docking studies were performed against the active site of SARS-CoV-2 target main protease (Mpro) enzyme . The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme .
DFT Exploration
Both of the top-ranked compounds and the standard Nirmatrelvir were subjected to Density Functional Theory (DFT) analysis . This highlights the potential and relevance of charge transfer at the molecular level .
Green Synthesis
An efficient operationally simple and convenient green synthesis method had been done towards a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . This method is eco-friendly and yields up to 90% .
Potential Candidates for COVID-19 Drug Development
These findings suggest that the synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives could be potential candidates for COVID-19 drug development .
properties
IUPAC Name |
6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-21-12-7-11(15-8-16-12)13(18)17-9-3-5-10(6-4-9)22(14,19)20/h3-8H,2H2,1H3,(H,17,18)(H2,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOWHNRKLYYQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
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